molecular formula C12H12N2O4 B3393768 Ethyl 6-Nitroindole-3-acetate CAS No. 501919-82-0

Ethyl 6-Nitroindole-3-acetate

Cat. No.: B3393768
CAS No.: 501919-82-0
M. Wt: 248.23 g/mol
InChI Key: MCCXPRHOEUPTRS-UHFFFAOYSA-N
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Description

Ethyl 6-Nitroindole-3-acetate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol. It is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of a nitro group at the 6-position and an ethyl ester group at the 3-position of the indole ring.

Mechanism of Action

Target of Action

Ethyl 6-Nitroindole-3-acetate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, such as this compound, are known to be involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is a well-known indole derivative . The biosynthesis pathways of indole derivatives in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels .

Action Environment

It is known that the reactivity of 3-nitroindoles, a class of compounds to which this compound belongs, can be influenced by the choice of solvent .

Biochemical Analysis

Biochemical Properties

Indole derivatives, from which Ethyl 6-Nitroindole-3-acetate is derived, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to have a broad impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The study of temporal effects is an important aspect of biochemical research, as it can provide insights into the stability, degradation, and long-term effects of a compound on cellular function .

Dosage Effects in Animal Models

Studying dosage effects is crucial in understanding the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

Understanding how a compound is transported and distributed is crucial for understanding its effects on localization or accumulation .

Subcellular Localization

Understanding the subcellular localization of a compound can provide insights into its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of Ethyl 6-Nitroindole-3-acetate typically involves the nitration of indole derivatives followed by esterification. One common method includes the reaction of 6-nitroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction conditions often require refluxing in an appropriate solvent like dimethylformamide (DMF) to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 6-Nitroindole-3-acetate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the indole ring, due to the electron-withdrawing effect of the nitro group.

    Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-Nitroindole-3-acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

    Medicine: Research has explored its potential as an anticancer agent, given the known biological activities of indole derivatives.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 6-Nitroindole-3-acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    6-Nitroindole: A precursor in the synthesis of various nitroindole derivatives.

    Ethyl indole-3-acetate: Similar to this compound but lacks the nitro group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in the presence of both the nitro and ethyl ester groups, which confer distinct reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

ethyl 2-(6-nitro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(15)5-8-7-13-11-6-9(14(16)17)3-4-10(8)11/h3-4,6-7,13H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCXPRHOEUPTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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